molecular formula C11H15NOS B10962777 (3-Methylpiperidin-1-yl)(thiophen-2-yl)methanone

(3-Methylpiperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B10962777
M. Wt: 209.31 g/mol
InChI Key: XQMMCJOEGKKEBJ-UHFFFAOYSA-N
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Description

(3-Methylpiperidin-1-yl)(thiophen-2-yl)methanone: is an organic compound that features a piperidine ring substituted with a methyl group at the third position and a thiophene ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 3-methylpiperidine and thiophene-2-carboxylic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions, where the methyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination, followed by nucleophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: (3-Methylpiperidin-1-yl)(thiophen-2-yl)methanol.

    Substitution: Various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially aiding in catalytic processes.

    Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or photonic properties.

Biology

    Pharmacology: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly targeting neurological pathways due to the piperidine moiety.

Medicine

    Drug Development: It can serve as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which (3-Methylpiperidin-1-yl)(thiophen-2-yl)methanone exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The piperidine ring could interact with neurotransmitter receptors, while the thiophene ring might engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (3-Methylpiperidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a thiophene ring.

    (3-Methylpiperidin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

    Electronic Properties: The thiophene ring imparts unique electronic properties compared to pyridine or furan analogs, potentially making it more suitable for specific applications in materials science.

    Biological Activity: The sulfur atom in the thiophene ring can influence the compound’s interaction with biological targets, possibly leading to different pharmacological profiles compared to its analogs.

This detailed overview provides a comprehensive understanding of (3-Methylpiperidin-1-yl)(thiophen-2-yl)methanone, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

(3-methylpiperidin-1-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C11H15NOS/c1-9-4-2-6-12(8-9)11(13)10-5-3-7-14-10/h3,5,7,9H,2,4,6,8H2,1H3

InChI Key

XQMMCJOEGKKEBJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=CS2

Origin of Product

United States

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